2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
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Overview
Description
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction . The triazole ring is then introduced via a cyclization reaction, and the final step involves the formation of the sulfanylacetamide group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed reactions and the implementation of green chemistry principles to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
2-(1,3-Benzodioxol-5-yl)piperidine:
Uniqueness
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to the combination of its benzodioxole, triazole, and sulfanylacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-2-18-13(16-17-14(18)23-7-12(15)19)6-20-9-3-4-10-11(5-9)22-8-21-10/h3-5H,2,6-8H2,1H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBQVYSZVLOULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)COC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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